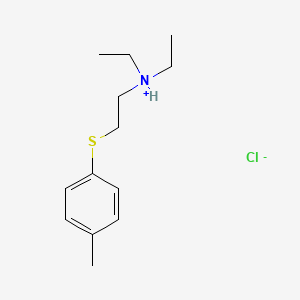
4-methyl-4'-propyl-1,1'-Biphenyl
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Methyl-4’-propyl-1,1’-Biphenyl is an organic compound that belongs to the biphenyl family. It consists of two benzene rings connected by a single bond, with a methyl group attached to one benzene ring and a propyl group attached to the other. This compound is known for its applications in various fields, including chemistry, biology, medicine, and industry.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-Methyl-4’-propyl-1,1’-Biphenyl can be achieved through several methods. One common method is the Suzuki-Miyaura coupling reaction, which involves the coupling of an aryl halide with an organoboron compound in the presence of a palladium catalyst . The reaction conditions typically include the use of a base, such as potassium carbonate, and a solvent, such as toluene or ethanol .
Industrial Production Methods
In industrial settings, the production of 4-Methyl-4’-propyl-1,1’-Biphenyl may involve multi-step processes that ensure high yield and purity. For example, the chloromethylation of biphenyl followed by refining steps can produce high-purity 4-Methyl-4’-propyl-1,1’-Biphenyl . The use of novel solvents and optimized reaction conditions can further enhance the efficiency and environmental friendliness of the production process .
Análisis De Reacciones Químicas
Types of Reactions
4-Methyl-4’-propyl-1,1’-Biphenyl undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding biphenyl ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into its corresponding biphenyl alcohols.
Substitution: Electrophilic aromatic substitution reactions can introduce different substituents onto the benzene rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like bromine or nitric acid can be used for halogenation or nitration reactions.
Major Products Formed
The major products formed from these reactions include biphenyl ketones, carboxylic acids, alcohols, and various substituted biphenyl derivatives .
Aplicaciones Científicas De Investigación
4-Methyl-4’-propyl-1,1’-Biphenyl has a wide range of applications in scientific research:
Mecanismo De Acción
The mechanism of action of 4-Methyl-4’-propyl-1,1’-Biphenyl involves its interaction with specific molecular targets and pathways. For example, in biological systems, it may interact with enzymes or receptors, leading to changes in cellular processes. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparación Con Compuestos Similares
Similar Compounds
4-Methylbiphenyl: Similar structure but lacks the propyl group.
4-Propylbiphenyl: Similar structure but lacks the methyl group.
4-Methyl-4’-ethyl-1,1’-Biphenyl: Similar structure with an ethyl group instead of a propyl group.
Uniqueness
4-Methyl-4’-propyl-1,1’-Biphenyl is unique due to the presence of both methyl and propyl groups, which can influence its chemical reactivity and physical properties. This combination of substituents can lead to distinct applications and functionalities compared to its similar compounds .
Propiedades
Número CAS |
117713-15-2 |
|---|---|
Fórmula molecular |
C16H18 |
Peso molecular |
210.31 g/mol |
Nombre IUPAC |
1-methyl-4-(4-propylphenyl)benzene |
InChI |
InChI=1S/C16H18/c1-3-4-14-7-11-16(12-8-14)15-9-5-13(2)6-10-15/h5-12H,3-4H2,1-2H3 |
Clave InChI |
MYPHJNJOMQFYGS-UHFFFAOYSA-N |
SMILES canónico |
CCCC1=CC=C(C=C1)C2=CC=C(C=C2)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![2-bromo-N-[(2-hydroxyphenyl)methyl]acetamide](/img/structure/B13775375.png)
![2-Cyclohexyl-3-hydroxy-1-(8-methyl-3,8-diazabicyclo[3.2.1]octan-3-yl)-2-phenylpropan-1-one](/img/structure/B13775378.png)



![2-[[4-[(6-Chlorobenzothiazol-2-YL)azo]phenyl]ethylamino]ethyl acetate](/img/structure/B13775396.png)
![ethyl 5,6,7,8-tetrahydro-4H-thieno[2,3-d]azepine-2-carboxylate](/img/structure/B13775404.png)





